![molecular formula C17H15NO2 B1327456 2'-Cyano-3-(2-methoxyphenyl)propiophenone CAS No. 898769-69-2](/img/structure/B1327456.png)
2'-Cyano-3-(2-methoxyphenyl)propiophenone
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Description
The compound 2'-Cyano-3-(2-methoxyphenyl)propiophenone is a chemical entity that has been explored in various research contexts. It is related to a family of compounds that have been synthesized and studied for their potential applications in polymer chemistry and materials science. These compounds are characterized by the presence of a cyano group and a methoxyphenyl group attached to a propiophenone backbone.
Synthesis Analysis
The synthesis of related compounds typically involves the Knoevenagel condensation reaction. For instance, trisubstituted ethylenes with alkoxy ring-substituted phenyl groups have been prepared using this method, catalyzed by piperidine, starting from ring-substituted benzaldehydes and cyanoacetates . The yields and the purity of these compounds are confirmed by various analytical techniques such as CHN analysis, FTIR, and NMR spectroscopy.
Molecular Structure Analysis
The molecular structure of compounds in this family has been elucidated using techniques like X-ray crystallography. For example, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined to have a triclinic space group with all atoms of the pyran ring being coplanar, which is a distinctive feature compared to similar compounds .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile in the presence of diethyl carbonate leads to the formation of a red pigment with a novel 5H-indeno[1,2-c]isoquinoline structure. This structure can transform into a colorless form in an acidic medium, indicating interesting reactivity and potential for color-changing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied extensively. Copolymerization with styrene has been performed to create novel materials, and the resulting copolymers have been analyzed for their composition using nitrogen analysis and for their structure using FTIR and NMR . Thermal behavior is an important aspect of these materials, and it has been studied using techniques like DSC and TGA, revealing that decomposition typically occurs in two steps, with a residue forming in the first step and then decomposing in the second step at higher temperatures .
Scientific Research Applications
Optical Properties and Molecular Interactions
A study by Qing‐bao Song et al. (2015) explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, including 2'-Cyano-3-(2-methoxyphenyl)propiophenone. The research highlighted how these compounds' distinct stacking modes influence their luminescence and emission properties, which could be significant for applications in optoelectronics and materials science (Qing‐bao Song et al., 2015).
Nonlinear Optical Properties
Hiroyuki Nakatani and colleagues (1992) focused on the linear and nonlinear optical properties of a similar compound, 2-cyano-3-(2-methoxyphenyl)-2-propenoic acid methyl ester. This study is relevant because it indicates the potential of such compounds in nonlinear optics and photonics due to their significant second-order nonlinear optical coefficients (Hiroyuki Nakatani et al., 1992).
Molecular Synthesis and Chemical Reactions
X. Kong and B. Tang (1998) described the synthesis of side-chain liquid crystalline polyacetylenes containing derivatives of 2'-Cyano-3-(2-methoxyphenyl)propiophenone. This work is pivotal in understanding the synthetic routes and mesomorphic properties of compounds related to 2'-Cyano-3-(2-methoxyphenyl)propiophenone, which can be applied in polymer science and material engineering (X. Kong & B. Tang, 1998).
Crystal Structure and Material Properties
Zhenfeng Zhang et al. (2011) investigated the crystal packing of compounds closely related to 2'-Cyano-3-(2-methoxyphenyl)propiophenone. Their study emphasizes the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, which are crucial for understanding the material properties and crystal structures of these compounds (Zhenfeng Zhang et al., 2011).
properties
IUPAC Name |
2-[3-(2-methoxyphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-9-5-3-6-13(17)10-11-16(19)15-8-4-2-7-14(15)12-18/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLKWXOQRAWVJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644164 |
Source
|
Record name | 2-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Cyano-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898769-69-2 |
Source
|
Record name | 2-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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